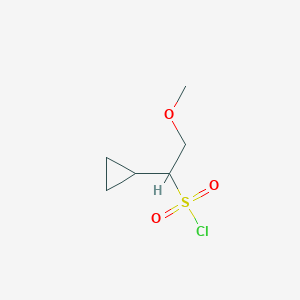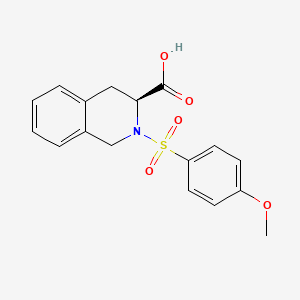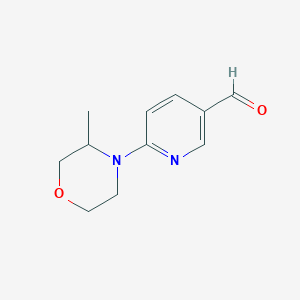
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₆H₁₁ClO₃S and a molecular weight of 198.67 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methoxyethane moiety, and a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the cyclopropyl group can lead to the formation of cyclopropyl ketones or carboxylic acids, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include bases like triethylamine, reducing agents like LiAlH₄, and oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Applications De Recherche Scientifique
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The cyclopropyl and methoxyethane moieties can influence the compound’s reactivity and selectivity in these reactions.
Molecular targets and pathways involved in the compound’s action include enzymes and receptors that can be modified through sulfonylation, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH₃SO₂Cl): A simpler sulfonyl chloride used in similar reactions but lacks the cyclopropyl and methoxyethane groups.
Benzenesulfonyl chloride (C₆H₅SO₂Cl): Contains an aromatic ring, which can influence its reactivity and applications.
Tosyl chloride (p-CH₃C₆H₄SO₂Cl): A commonly used sulfonyl chloride with a toluene group, often used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which can impart distinct reactivity and selectivity in chemical reactions, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6H11ClO3S |
|---|---|
Poids moléculaire |
198.67 g/mol |
Nom IUPAC |
1-cyclopropyl-2-methoxyethanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-10-4-6(5-2-3-5)11(7,8)9/h5-6H,2-4H2,1H3 |
Clé InChI |
IBIKIFFYLIODCG-UHFFFAOYSA-N |
SMILES canonique |
COCC(C1CC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B13162017.png)


![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)









